N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine
Description
N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 2 and a quinolin-8-yloxymethyl group at position 3. The 1,3,4-oxadiazole scaffold is renowned for its stability, π-conjugation, and ability to engage in hydrogen bonding, making it a key pharmacophore in medicinal chemistry . Its synthesis likely follows established routes for 2-amino-1,3,4-oxadiazoles, such as cyclization of semicarbazides or photocatalytic methods .
Properties
CAS No. |
90181-74-1 |
|---|---|
Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-phenyl-5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C18H14N4O2/c1-2-8-14(9-3-1)20-18-22-21-16(24-18)12-23-15-10-4-6-13-7-5-11-19-17(13)15/h1-11H,12H2,(H,20,22) |
InChI Key |
ZBGQQDQEDKWPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(O2)COC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Biological Activity
Antimicrobial Activity
The compound contains a quinoline moiety and a 1,3,4-oxadiazole ring, both of which are associated with antimicrobial properties . Quinoline derivatives, particularly those with substituents at the 8-position, have shown antibacterial activity against various pathogens . For instance, some 8-hydroxyquinoline derivatives exhibited activity against Pseudomonas aeruginosa and Klebsiella pneumonia .
Antiviral Potential
Compounds containing the 8-hydroxyquinoline nucleus have demonstrated antiviral activities . Some derivatives showed inhibition against the H5N1 virus, with activity correlating to the lipophilicity and electron-withdrawing properties of substituents . While our compound of interest is not an 8-hydroxyquinoline, its structural similarity suggests potential antiviral activity that warrants investigation.
Anticancer Properties
The 1,3,4-oxadiazole heterocycle has been associated with anticancer activities . Although specific data for our compound is not available, related structures have shown cytotoxic activity against various cancer cell lines .
Structure-Activity Relationship (SAR) Considerations
The biological activity of N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine likely depends on several structural features:
- Quinoline core: Contributes to potential antimicrobial and antiviral activities .
- 1,3,4-Oxadiazole ring: Associated with diverse biological activities including anticancer properties .
- N-Phenyl substituent: May influence lipophilicity and binding to biological targets.
- Oxy-methyl linker: Could affect the compound's flexibility and interaction with target proteins.
Hypothetical Activity Table
Based on structural similarities with studied compounds, we can propose a hypothetical activity profile:
| Activity Type | Predicted Potency | Rationale |
|---|---|---|
| Antibacterial | Moderate | Presence of quinoline moiety |
| Antiviral | Low to Moderate | Structural similarity to 8-hydroxyquinoline derivatives |
| Anticancer | Unknown | 1,3,4-Oxadiazole ring presence, but lack of specific data |
| Antifungal | Low | Limited data on similar structures |
Research Gaps and Future Directions
- Synthesis and characterization of the compound.
- In vitro screening against a panel of bacterial and viral strains.
- Cytotoxicity assays on various cancer cell lines.
- Structure-activity relationship studies with analogues.
- Molecular docking studies to predict potential biological targets.
- In vivo studies to assess pharmacokinetics and toxicity.
Scientific Research Applications
Research on oxadiazole derivatives has shown promising results in various biological assays. The compound N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine is noted for its potential as an antimicrobial agent , anticancer drug , and enzyme inhibitor .
Antimicrobial Activity
Studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest a strong potential for development into new antibiotics .
Anticancer Properties
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. For example, derivatives of the oxadiazole scaffold have shown selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Some studies report nanomolar activity against cancer-related isoforms of CAs, indicating that the compound could serve as a lead structure for anticancer drug design .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are relevant in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown dual inhibition capabilities, making them candidates for further research in neuroprotection .
Case Studies and Experimental Findings
Several studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Antimicrobial Evaluation : A study synthesized various oxadiazole derivatives and tested their antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics like gentamicin .
- Anticancer Activity : Another study focused on the anticancer potential of oxadiazole derivatives against pancreatic cancer cells. The results showed that specific compounds could inhibit cell growth at low concentrations, suggesting their potential use in cancer therapy .
- Neuroprotective Effects : Research evaluating the neuroprotective properties of oxadiazole derivatives indicated that some compounds could effectively inhibit AChE and BChE, thus supporting their potential application in treating cognitive disorders .
Summary of Findings
The applications of this compound extend across various fields of medicinal chemistry:
Comparison with Similar Compounds
Key Observations :
- Photocatalytic methods (e.g., eosin-Y/visible light) offer higher yields (>90%) compared to traditional cyclization routes .
- Bulky substituents (e.g., trifluoromethyl, quinolin-8-yl) may reduce synthetic efficiency due to steric hindrance .
Anticancer Activity
- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101): Demonstrated potent cytotoxicity against leukemia (K-562, GP = 18.22), melanoma (MDA-MB-435, GP = 15.43), and breast cancer (T-47D, GP = 34.27) cell lines .
- N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (118) : Exhibited IC50 = 1.1–1.5 µM against cancer cells, comparable to standard chemotherapeutics .
- N-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine : Evaluated for antiproliferative activity, though exact data are unspecified .
The quinolin-8-yloxy group in the target compound may enhance DNA intercalation or kinase inhibition, as seen in quinoline-containing drugs.
Antimicrobial Activity
- N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (4) : Showed mild antimycobacterial activity (MIC ≥ 62.5 µM) against M. tuberculosis H37Rv .
The target compound’s quinoline group may improve antimicrobial efficacy due to increased lipophilicity and membrane penetration.
Molecular Interactions and Structure-Activity Relationships (SAR)
- Hydrogen Bonding: The 2-amino group and oxadiazole nitrogens in 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine form critical hydrogen bonds with GSK-3β’s Tyr134 and Val135, stabilizing enzyme-inhibitor complexes . Similar interactions are expected for the quinoline derivative.
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) enhance cytotoxicity and binding affinity . Methoxy groups improve solubility but may reduce membrane permeability . Bulky substituents (e.g., quinolin-8-yloxy) could sterically hinder target binding but increase selectivity.
Pharmacokinetic and Toxicity Profiles
- Toxicity Risks : Compounds with nitro groups (e.g., 5-(4-nitrophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine) may pose mutagenic risks due to nitroreductase activation .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine, and what intermediates are critical?
- Methodology : The compound can be synthesized via cyclization of hydrazide derivatives. For example, thiosemicarbazide intermediates (e.g., 1-isonicotinoyl-4-phenylthiosemicarbazide) are cyclized in the presence of metal catalysts like iron(III) chloride or manganese(II) acetate to form the oxadiazole core. The quinolin-8-yloxy methyl group is introduced through nucleophilic substitution or coupling reactions .
- Key Intermediates :
- Thiosemicarbazides (e.g., N-(furan-2-carbonyl)-4-phenylthiosemicarbazide).
- Metal-catalyzed cyclization to form the 1,3,4-oxadiazole ring.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy :
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹, N-H stretches).
- NMR : Distinguishes aromatic protons (quinoline and phenyl groups) and oxadiazole ring protons .
- Crystallography :
- Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths (e.g., C=N ~1.28–1.30 Å) and hydrogen-bonding networks (e.g., N–H···N interactions forming R₂²(8) motifs) .
- Example Crystallographic Data :
| Parameter | Value (Å/°) |
|---|---|
| Space group | P21/n (monoclinic) |
| Unit cell (a,b,c) | 13.195, 5.616, 14.958 |
| β angle | 107.00 |
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the oxadiazole or quinoline moieties) influence biological activity?
- Structure-Activity Relationship (SAR) :
- The 1,3,4-oxadiazol-2-amine core is critical for enzyme inhibition (e.g., cholinesterases, monoamine oxidases). Substitutions at C5 (e.g., aryl groups) enhance π-π stacking with enzyme active sites .
- Quinoline derivatives exhibit enhanced antimicrobial and anticancer activity due to improved membrane permeability and metal chelation .
- Example Data :
| Substituent | Activity (IC₅₀, μM) | Target Enzyme |
|---|---|---|
| 4-Methoxyphenyl | 0.12 | AChE |
| 2-Fluorophenyl | 0.45 | MAO-B |
Q. What challenges arise in resolving the crystal structure of this compound, particularly regarding disorder and intermolecular interactions?
- Disorder : Flexible moieties (e.g., quinolin-8-yloxy methyl group) may exhibit positional disorder, requiring multi-conformer refinement (e.g., occupancy ratios of 0.76:0.24 for furan rings) .
- Intermolecular Interactions :
- Weak C–H···O/N hydrogen bonds and π-π stacking (3.29–3.46 Å) stabilize crystal packing but complicate density map interpretation .
Q. How can molecular docking elucidate interactions between this compound and therapeutic targets like acetylcholinesterase (AChE)?
- Methodology :
- Docking Software : AutoDock Vina or Schrödinger Suite.
- Key Interactions :
- The oxadiazole nitrogen forms hydrogen bonds with catalytic triads (e.g., His447 in AChE).
- Quinoline’s aromatic system engages in π-cation interactions with Trp86 .
Q. How should researchers address contradictions in bioactivity data across studies (e.g., varying IC₅₀ values for similar analogs)?
- Analysis Strategies :
- Control for assay conditions (e.g., pH, solvent effects).
- Validate purity via HPLC and crystallography to rule out structural variations .
Data Contradiction Analysis
- Synthesis Routes : uses FeCl₃ for cyclization, while employs Mn(OAc)₂. Manganese may produce fewer byproducts due to milder acidity, favoring oxadiazole over thiadiazole formation .
- Bioactivity : Compound 4u in shows divergent growth percentages (6.82–39.77) across cell lines, highlighting the need for multi-assay validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
